4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
CAS No.:
Cat. No.: VC15224372
Molecular Formula: C20H23ClN2O
Molecular Weight: 342.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23ClN2O |
|---|---|
| Molecular Weight | 342.9 g/mol |
| IUPAC Name | 4-chloro-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
| Standard InChI | InChI=1S/C20H23ClN2O/c1-15-4-6-16(7-5-15)19(23-12-2-3-13-23)14-22-20(24)17-8-10-18(21)11-9-17/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) |
| Standard InChI Key | GIFRODDAIMMEOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCCC3 |
Introduction
4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic compound characterized by its complex molecular structure, which includes a benzamide core, a chloro group, and a pyrrolidine moiety. The molecular formula for this compound is C20H23ClN2O, and it has a molecular weight of approximately 342.9 g/mol . This compound's unique arrangement of functional groups may contribute to its biological activity and potential applications in pharmacology.
Synthesis and Chemical Reactivity
The synthesis of 4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves several steps, each requiring careful control of reaction conditions to ensure high yields and purity of the final product. The compound's chemical reactivity can be explored through various reactions typical of amides and chlorinated compounds.
Biological Activity and Potential Applications
Preliminary studies suggest that 4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide may exhibit biological activities similar to other compounds that interact with opioid receptors. Although specific data on this compound's pharmacodynamics is limited, its structural similarities to known psychoactive substances indicate potential effects on the central nervous system. Further research is needed to elucidate its exact mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide. A comparison highlighting their uniqueness is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide | Piperidine instead of pyrrolidine | Analgesic properties similar to fentanyl |
| N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | Different side chain structure | Opioid receptor agonist |
| N,N-Dimethyl-2-(4-methoxyphenyl)-N-[1-(pyrrolidin-1-yl)ethyl]acetamide | Contains methoxy group | Potential psychoactive effects |
These compounds illustrate variations in pharmacological profiles based on structural modifications, emphasizing the importance of specific functional groups in determining biological activity.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume